5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene
CAS No.:
Cat. No.: VC15988850
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16O |
|---|---|
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | 5-methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene |
| Standard InChI | InChI=1S/C12H16O/c1-9-7-8-12(13-2)11-6-4-3-5-10(9)11/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | ZLMMSWOHDKSSFN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2CCCCC2=C(C=C1)OC |
Introduction
1. Introduction to 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene
5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of tetrahydronaphthalenes. These compounds are derivatives of naphthalene, characterized by partial hydrogenation of the aromatic rings. This specific compound features a methoxy group (-OCH₃) at position 5 and a methyl group (-CH₃) at position 8 on the tetrahydronaphthalene backbone.
3. Synthesis
The synthesis of 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene typically involves:
-
Starting Materials: A methyl-substituted naphthol derivative (e.g., 8-methyl-2-naphthol).
-
Reaction Pathway:
-
Selective hydrogenation of one aromatic ring in the naphthalene structure.
-
Introduction of the methoxy group via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
-
-
Catalysts: Hydrogenation may require metal catalysts such as palladium or platinum.
5. Applications
While specific uses for this compound are not widely documented, similar tetrahydronaphthalenes are known for:
-
Fragrance Industry: Methoxy-substituted naphthalenes are used as intermediates in synthesizing fragrances due to their pleasant odor profiles.
-
Pharmaceuticals: Potential intermediates for drugs targeting neurological or hormonal pathways.
-
Material Science: Precursors for advanced polymers or coatings.
6. Safety and Handling
As with many organic compounds:
-
Toxicity: Limited data available; handle with standard laboratory precautions.
-
Flammability: Likely flammable; avoid open flames.
-
Storage: Store in a cool, dry place away from oxidizers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume